N1-(4-fluorobenzyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide
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Overview
Description
N1-(4-fluorobenzyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a fluorobenzyl group, a furan ring, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-fluorobenzyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide typically involves multiple steps, starting with the preparation of the fluorobenzyl group and the furan derivative. One common approach is to first synthesize 4-fluorobenzyl bromide, which can then be reacted with furan-2-yl-2-hydroxy-2-methylpropylamine under controlled conditions to form the oxalamide structure.
Industrial Production Methods: In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would involve the use of catalysts and solvents that are compatible with the reagents and intermediates involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions: N1-(4-fluorobenzyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N1-(4-fluorobenzyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide can be utilized to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound has potential medicinal applications, including the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic use in treating various diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N1-(4-fluorobenzyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The fluorobenzyl group and the furan ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N1-(4-fluorobenzyl)-N1-isopropylethane-1,2-diamine
N1-cyclohexyl-4-(4-fluorobenzyl)-1,4-diazepane-1-carbothioamide
Uniqueness: N1-(4-fluorobenzyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to interact with biological targets in ways that similar compounds cannot, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4/c1-17(23,9-14-3-2-8-24-14)11-20-16(22)15(21)19-10-12-4-6-13(18)7-5-12/h2-8,23H,9-11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCBITMCFSRTHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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